molecular formula C11H16N4O B1471374 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one CAS No. 204692-60-4

2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one

Cat. No. B1471374
M. Wt: 220.27 g/mol
InChI Key: SNFJRRJIMUZABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one”, commonly known as P4MP or piperazine analog, is a chemical compound that has drawn attention in scientific research in recent years. This compound belongs to the class of piperazine derivatives that have potent effects on the central nervous system1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, similar compounds have been synthesized by reacting 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride followed by the reaction of the resulting oxime with pyridine-4-carboxylic acid1.



Molecular Structure Analysis

The molecular formula of P4MP is C12H18N4O, and it has a molar mass of 234.3 g/mol1. The InChI key is PCZGEMXPGOXRQQ-UHFFFAOYSA-N1.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one” are not available in the resources. However, similar compounds have been studied for their anti-tubercular activity against Mycobacterium tuberculosis2.



Physical And Chemical Properties Analysis

This white crystalline solid has a melting point of 143-147 °C and a boiling point of 397.5 °C. It is soluble in water, ethanol, and methanol and can be stored at room temperature without decomposing1.


Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives involving piperazine and pyridine rings, similar to the core structure of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one, have been synthesized and evaluated for their anticancer activities. For instance, piperazine-2,6-dione derivatives showed promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers, highlighting the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).

Coordination Chemistry

Studies have also delved into the coordination behavior of hexadentate N-donor Schiff bases derived from similar compounds, leading to the synthesis of zinc(II) pseudohalide complexes. These complexes exhibit interesting structural characteristics and luminescence properties, suggesting their potential application in material science and luminescent probes (Ghosh et al., 2006).

Antibacterial Properties

Another area of application includes the development of novel ligands derived from nalidixic acid and related compounds for antibacterial studies. These studies have found certain derivatives to exhibit good antibacterial activities against a variety of bacterial strains, underscoring their potential as antibacterial agents (AL-Duhaidahawi et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, similar compounds have been classified as Eye Irritant 2 and Skin Sensitizer 13.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, given its potential effects on the central nervous system, it could be further studied for its medicinal properties1.


properties

IUPAC Name

2-amino-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFJRRJIMUZABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.